molecular formula C16H14N2O B5515983 N-[4-(cyanomethyl)phenyl]-2-phenylacetamide

N-[4-(cyanomethyl)phenyl]-2-phenylacetamide

Cat. No. B5515983
M. Wt: 250.29 g/mol
InChI Key: AKOIXQBFOLGHOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(cyanomethyl)phenyl]-2-phenylacetamide derivatives involves complex reactions that result in the formation of pyridazine and pyrimidine derivatives, demonstrating the compound's utility as a precursor in organic synthesis. For instance, N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide has been utilized in the synthesis of a variety of pyridazine and pyrimidine derivatives, indicating its versatility as a precursor for heterocyclic compound synthesis (Aly & Nassar, 2004).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through crystallographic studies, revealing important structural features. For example, the crystal structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates that it crystallizes in the monoclinic C2/c space group, with the heteroatoms from the amide group forming a chain of intermolecular N-H···O hydrogen bonds (Marinova et al., 2022).

Scientific Research Applications

Retention Behavior and Biological Activity

N-substituted-2-phenylacetamide derivatives, including compounds similar to N-[4-(cyanomethyl)phenyl]-2-phenylacetamide, show a range of biological activities such as analgesic, anticonvulsant, pesticide, and cytostatic effects. A study by Vaštag et al. (2014) investigated these derivatives using Quantitative Structure Retention Relationships (QSRR) analysis, predicting biological properties based on chromatographic retention behaviors. This analysis helps in understanding the relationship between the physical, chemical, and structural properties of these compounds and their biological activities (Đ. Vaštag et al., 2014).

Benzylation under Microwave Irradiation

In a study by Mijin et al. (2008), N-Phenyl-2-phenylacetamide was alkylated with benzyl chloride under microwave irradiation in a solvent-free system. This research highlights the chemical reactivity of phenylacetamide derivatives under specific conditions, leading to the formation of various alkylation products, which could be significant in synthetic organic chemistry and pharmaceutical research (D. Mijin et al., 2008).

Synthesis and Antimicrobial Study

A novel class of biologically active phenylacetamide derivatives, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, was synthesized and characterized for antimicrobial activity by Jayadevappa et al. (2012). These compounds were tested against various fungal and bacterial strains, showing significant in vitro activity. Such studies are pivotal in developing new antimicrobial agents (H. Jayadevappa et al., 2012).

Antibacterial Evaluation of Derivatives

Lu et al. (2020) synthesized new N-phenylacetamide derivatives with 4-arylthiazole moieties, demonstrating promising antibacterial activities against specific bacteria. The study also explored their nematicidal activity and provided preliminary structure-activity relationship insights. This research is significant in the field of antibacterial agent design (Hui Lu et al., 2020).

Anticonvulsant Activity of Derivatives

Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives to evaluate their anticonvulsant activity. This study is relevant in the development of new therapeutic agents for epilepsy and other seizure disorders (Z. Soyer et al., 2004).

Chemistry and Pharmacology Review

Singh et al. (2018) provided an overview of the chemistry and pharmacological aspects of various acetanilide derivatives, including N-phenylacetamides. This mini-review is useful for understanding the broad spectrum of biological activities of these compounds and their role in drug development (R. K. Singh et al., 2018).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c17-11-10-13-6-8-15(9-7-13)18-16(19)12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOIXQBFOLGHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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